tert-Butyl benzo[b]thiophen-4-ylcarbamate
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Overview
Description
tert-Butyl benzo[b]thiophen-4-ylcarbamate is an organic compound with the molecular formula C13H15NO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl benzo[b]thiophen-4-ylcarbamate can be synthesized through various methods. One common method involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and reactant concentrations to achieve consistent product quality. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzo[b]thiophen-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
tert-Butyl benzo[b]thiophen-4-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its optical properties
Mechanism of Action
The mechanism of action of tert-Butyl benzo[b]thiophen-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl benzo[b]thiophen-2-ylcarbamate
- tert-Butyl benzo[b]thiophen-3-ylcarbamate
- tert-Butyl benzo[b]thiophen-5-ylcarbamate
Uniqueness
tert-Butyl benzo[b]thiophen-4-ylcarbamate is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C13H15NO2S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl N-(1-benzothiophen-4-yl)carbamate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-5-4-6-11-9(10)7-8-17-11/h4-8H,1-3H3,(H,14,15) |
InChI Key |
ARSBPQKYONRWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
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